molecular formula C8H9N5O3 B093588 7-(2-Carboxyethyl)guanine CAS No. 1082-07-1

7-(2-Carboxyethyl)guanine

Cat. No. B093588
CAS RN: 1082-07-1
M. Wt: 223.19 g/mol
InChI Key: ZGZWMFXNXFNBOT-UHFFFAOYSA-N
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Description

7-(2-Carboxyethyl)guanine, also known as 7-CE-Gua, is a compound with the molecular formula C8H9N5O3 . It is a DNA adduct that could potentially be formed upon the metabolism of certain carcinogenic nitrosamines .


Synthesis Analysis

7-(2-Carboxyethyl)guanine could potentially be formed upon the metabolism of the carcinogenic nitrosamines N-nitrososarcosine (NSAR) and 3-(methylnitrosamino)propionic acid (MNPA), or from other sources such as nitrosation of glycine or reaction of DNA with acrylic acid .


Molecular Structure Analysis

The molecular structure of 7-(2-Carboxyethyl)guanine consists of a guanine base attached to a carboxyethyl group . The molecular weight of this compound is 223.19 .


Chemical Reactions Analysis

7-(2-Carboxyethyl)guanine is a DNA adduct that could potentially be formed upon the metabolism of certain carcinogenic nitrosamines . It has been detected in human liver DNA .


Physical And Chemical Properties Analysis

The density of 7-(2-Carboxyethyl)guanine is predicted to be 1.89±0.1 g/cm3 and its pKa is predicted to be 4.34±0.10 .

Scientific Research Applications

  • Reaction with β-propiolactone : The reaction of β-propiolactone with guanosine and related compounds was shown to give 7-(2-carboxyethyl)guanine. A mechanism for this reaction is suggested in the study by Colburn, Richardson, and Boutwell (1965) (Colburn, Richardson, & Boutwell, 1965).

  • Detection in human liver DNA : Cheng et al. (2010) detected 7-(2-carboxyethyl)guanine in human liver DNA, suggesting its ubiquitous presence and indicating potential sources such as nitrosation of glycine or reaction with acrylic acid (Cheng, Wang, Villalta, & Hecht, 2010).

  • Formation from styrene oxide : Novák, Linhart, and Dvorˇáková (2004) presented synthetic routes to similar compounds, emphasizing their role as DNA adducts and markers of exposure to styrene (Novák, Linhart, & Dvorˇáková, 2004).

  • Model for protein-nucleic acid interactions : Fujita, Takénaka, and Sasada (1984) synthesized 9-(2-carboxyethyl)guanine to investigate interactions involving the guanine base, contributing to understanding protein-nucleic acid interactions (Fujita, Takénaka, & Sasada, 1984).

  • Electroanalytical detection and sensing : Sanjuán et al. (2016) explored boron-doped diamond electrodes for the detection of similar guanine modifications, highlighting potential applications in sensing DNA methylation biomarkers (Sanjuán, Brotons, Hernández-Ibáñez, Foster, Banks, & Iniesta, 2016).

  • Detection in Huntington disease : Thomas et al. (2013) developed methods to detect trace amounts of similar guanine modifications, applying this to assess guanine methylation levels in Huntington disease, suggesting its role in transcriptional dysregulation (Thomas, Matson, Chopra, Sun, Sharma, Hersch, Rosas, Scherzer, Ferrante, & Matson, 2013).

  • Chloroethylene oxide reaction : Scherer et al. (1981) studied the reaction of deoxyguanosine with chloroethylene oxide, indicating the formation of a similar guanine modification and discussing its potential in causing DNA replication errors and carcinogenicity (Scherer, van der Laken, Gwinner, Laib, & Emmelot, 1981).

properties

IUPAC Name

3-(2-amino-6-oxo-1H-purin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c9-8-11-6-5(7(16)12-8)13(3-10-6)2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZWMFXNXFNBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(=O)O)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148460
Record name 7-(2-Carboxyethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Carboxyethyl)guanine

CAS RN

1082-07-1
Record name 7-(2-Carboxyethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-Carboxyethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
G Cheng, M Wang, PW Villalta… - Chemical research in …, 2010 - ACS Publications
7-Carboxymethylguanine (7-CMGua) and 7-(2′-carboxyethyl)guanine (7-CEGua) are DNA adducts that potentially could be formed upon the metabolism of the carcinogenic …
Number of citations: 26 pubs.acs.org
SS Mirvish, AE Ross, B Gold… - Journal of the National …, 1985 - academic.oup.com
Base-catalyzed hydrolysis of the potent liver carcinogen 1-nitroso-5,6-dihydrouracil [(NDHU) CAS: 16813-36-8] afforded 3-hydroxypropionic acid and acrylic acid in 72 and 6% yield, …
Number of citations: 5 academic.oup.com
U Maté, JJ Solomon, A Segal - Chemico-biological interactions, 1977 - Elsevier
In vitro reaction of β-propiolactone (BPL) with calf thymus DNA and mouse liver DNA followed by acid (HCl) hydrolyses of the BPL-reacted DNA's resulted in the isolation of a new …
Number of citations: 35 www.sciencedirect.com
G Cheng, SA Reisinger, PG Shields… - Chemico-biological …, 2020 - Elsevier
A liquid chromatograpy-nanoelectrospray ionization-high resolution tandem mass spectrometry (LC–NSI–HRMS/MS) method was developed for quantitation of the DNA adducts 7-(2′-…
Number of citations: 2 www.sciencedirect.com
A Segal, JJ Solomon, J Mignano, J Dino - Chemico-Biological Interactions, 1981 - Elsevier
The new adduct 3-(2-carboxyethyl)cytosine (3-CEC) was isolated following in vitro reaction of the carcinogen β-propiolactone (BPL) with calf thymus DNA. The structure of 3-CEC was …
Number of citations: 39 www.sciencedirect.com
NH Colburn, RG Richardson, RK Boutwell - Biochemical pharmacology, 1965 - Elsevier
The reaction of β-propiolactone with guanosine and related compounds was shown to give the previously reported product 7-(2-carboxyethyl)guanine, and a second product which was …
Number of citations: 41 www.sciencedirect.com
M Wang, G Cheng, SS Khariwala… - Chemico-biological …, 2013 - Elsevier
An earlier study demonstrated that hydrolysates of all human liver DNA samples analyzed contain the DNA adduct 7-(2′-carboxyethyl)guanine (7-CEGua) with an average level of 74.6 …
Number of citations: 7 www.sciencedirect.com
NH Colburn, RK Boutwell - Cancer research, 1968 - AACR
The binding of tritium-labeled β-propiolactone to mouse skin DNA, RNA, and protein was investigated. Binding of the lactone to RNA and protein, as well as to DNA, was observed. …
Number of citations: 61 aacrjournals.org
R Kumar, K Hemminki - Carcinogenesis, 1996 - academic.oup.com
We have used a combination of thin-layer chromatography (TLC) and high pressure liquid chromatography (HPLC) to achieve separation of 32 P-postlabelled 7-methylguanine and 7-(2…
Number of citations: 43 academic.oup.com
DE Shuker, MJ Durand, D Molko - IARC Scientific Publications, 1993 - europepmc.org
Postlabelling of modified DNA bases by methods other than the 32P method has attracted little attention to date. Three approaches using fluorescence have been made:(a) detection of …
Number of citations: 8 europepmc.org

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